1,1'-Diethyl-4,4'-quinocyanine bromide
CAS No.: 19764-88-6
Cat. No.: VC0018439
Molecular Formula: C25H25BrN2
Molecular Weight: 433.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19764-88-6 |
|---|---|
| Molecular Formula | C25H25BrN2 |
| Molecular Weight | 433.38 |
| IUPAC Name | (4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;bromide |
| Standard InChI | InChI=1S/C25H25N2.BrH/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
| SMILES | CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[Br-] |
Introduction
Chemical Structure and Classification
Fundamental Structure and Properties
1,1'-Diethyl-4,4'-quinocyanine bromide belongs to the broader class of cyanine dyes, which are characterized by two nitrogen-containing heterocyclic units linked by a polymethine chain with an odd number of carbon atoms. The specific structure includes diethyl substituents at the 1,1' positions and functional groups at the 4,4' positions, with bromide serving as the counter-ion . This extended π-electron system gives rise to the compound's distinctive spectroscopic properties, particularly its ability to form J-aggregates with unique optical characteristics.
Comparison with Related Compounds
Understanding 1,1'-Diethyl-4,4'-quinocyanine bromide requires examination of structurally similar compounds that have been more extensively studied. The closely related compound 1,1'-diethyl-2,−2,2'-quinocyanine bromide has been described as a pseudo-isocyanine dye and has been employed in spectroscopic studies of J-aggregates . Another related compound, 1,1'-diethyl-2,2'-cyanine iodide (described as quinocyanine), has been investigated in the context of its adsorption on silver bromide microcrystals .
Table 1: Structural Comparison of 1,1'-Diethyl-4,4'-quinocyanine bromide and Related Compounds
| Compound | Key Structural Features | Counter-ion | Primary Research Focus |
|---|---|---|---|
| 1,1'-diethyl-2,−2,2'-quinocyanine bromide | Diethyl groups at 1,1' positions; Functional groups at 2,−2,2' positions | Bromide | Stark spectra of J-aggregates; Electrostatic field studies |
| 1,1'-diethyl-2,2'-cyanine iodide (quinocyanine) | Diethyl groups at 1,1' positions; Functional groups at 2,2' positions | Iodide | Adsorption on AgBr microcrystals; Cathodoluminescence studies |
| 1,1'-Diethyl-4,4'-quinocyanine bromide | Diethyl groups at 1,1' positions; Functional groups at 4,4' positions | Bromide | Spectroscopic properties; J-aggregate formation |
J-Aggregate Formation and Spectroscopic Properties
The Phenomenon of J-Aggregation
A defining characteristic of cyanine dyes like 1,1'-Diethyl-4,4'-quinocyanine bromide is their ability to form J-aggregates. These aggregates, named after their discoverer E.E. Jelley, are supramolecular assemblies formed when dye molecules stack in a specific head-to-tail arrangement . This molecular arrangement results in a distinctive red-shifted absorption band compared to the monomer form, a property that makes these compounds valuable in various spectroscopic applications. The formation of J-aggregates by 1,1'-diethyl-2,−2,2'-quinocyanine bromide has been studied extensively, providing insights that may apply to 1,1'-Diethyl-4,4'-quinocyanine bromide as well .
Stark Spectroscopy Studies
Applications in Scientific Research
Studies of Photosynthetic Systems
One significant application of 1,1'-diethyl-2,−2,2'-quinocyanine bromide, which may extend to 1,1'-Diethyl-4,4'-quinocyanine bromide, involves studies of photosynthetic systems. Research has employed Stark spectra of J-aggregates formed by these dyes to investigate local electrostatic fields in the context of carotenoid effects on bacteriochlorophyll in reaction centers of purple photosynthetic bacteria, specifically Rhodobacter sphaeroides . These studies have contributed to the understanding of how carotenoids affect the electrostatic environment around bacteriochlorophyll special pairs, with implications for understanding the mechanisms of photosynthesis.
Microscopy and Imaging Applications
Cyanine dyes, including quinocyanine derivatives, have important applications in microscopy and imaging techniques. Studies have employed cathodoluminescence microscopy to investigate the luminescence properties of J-aggregates formed by 1,1'-diethyl-2,2'-cyanine iodide (quinocyanine) on silver bromide microcrystals . These investigations have revealed interesting patterns of adsorption and distribution that have implications for photography and other fields where dye-substrate interactions are important.
Adsorption Behavior on Silver Halide Substrates
Implications for Photography and Other Technologies
The observed non-homogeneous adsorption of cyanine dyes on silver halide microcrystals has significant implications for photography, where these dyes are used for spectral sensitization . This finding challenges the long-held assumption in photographic science that dye adsorption occurs to an equal extent on every particle of AgBr in photographic emulsions. Understanding these distribution patterns is crucial for optimizing the performance of these dyes in photographic and other technologies that rely on uniform dye adsorption.
Table 2: Observed Adsorption Patterns of Cyanine Dyes on Silver Bromide Microcrystals
| Adsorption Pattern | Observation Method | Implications |
|---|---|---|
| Highly concentrated adsorption on specific particles | Cathodoluminescence microscopy | Challenges assumption of uniform sensitization in photography |
| Particles with little to no dye adsorption | Comparison of luminescence intensities | Suggests factors affecting preferential adsorption |
| Variations in luminescence intensity distribution | Secondary electron imaging and cathodoluminescence | Indicates complex dye-substrate interactions |
Quantitative Analysis of Spectroscopic Properties
Nonlinear Optical Parameters
Studies of J-aggregates formed by 1,1'-diethyl-2,−2,2'-quinocyanine bromide have determined several key nonlinear optical parameters that provide quantitative insights into their electronic structure . These parameters include:
-
Transition dipole-moment polarizability and hyperpolarizability (D factor)
-
Change in polarizability upon photoexcitation (Δα)
-
Change in dipole-moment upon photoexcitation (Δμ)
These parameters have been determined through analysis of electroabsorption spectra and provide valuable information about the electronic transitions and field-induced effects in these aggregates .
Electrostatic Field Measurements
In studies involving related quinocyanine compounds, the change of electrostatic field around special pair bacteriochlorophylls (P) induced by the presence of carotenoid has been determined to be 1.7 × 10^5 V/cm, corresponding to approximately a 10% change in the electrostatic field around P . This quantitative determination of field strength demonstrates the significant impact that the presence of specific molecules can have on the local electrostatic environment, with implications for understanding molecular interactions in complex systems.
Future Research Directions
Advanced Spectroscopic Investigations
Future research on 1,1'-Diethyl-4,4'-quinocyanine bromide could benefit from advanced spectroscopic techniques to further elucidate its electronic structure and properties. Time-resolved spectroscopy, two-dimensional electronic spectroscopy, and advanced forms of Stark spectroscopy could provide deeper insights into the dynamics of electronic transitions and the factors influencing J-aggregate formation and properties. These investigations would contribute to a more comprehensive understanding of the compound's behavior in various environments and applications.
Structure-Property Relationship Studies
Comparative studies of 1,1'-Diethyl-4,4'-quinocyanine bromide and structurally similar compounds could provide valuable insights into structure-property relationships in this class of dyes. Such studies could elucidate how structural variations, particularly the position of functional groups, influence properties such as J-aggregate formation, spectroscopic characteristics, and adsorption behavior. This knowledge could potentially lead to the design of new cyanine dyes with tailored properties for specific applications in imaging, sensing, and other technologies.
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